Product packaging for [(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate(Cat. No.:CAS No. 4684-28-0)

[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

Cat. No.: B138862
CAS No.: 4684-28-0
M. Wt: 289.33 g/mol
InChI Key: MOYZEMOPQDTDHA-UHFFFAOYSA-N
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Description

Norhyoscine, also known as Norscopolamine, is a characterized chemical compound primarily used as an analytical reference standard for the active pharmaceutical ingredient (API) Scopolamine . This high-purity standard is compliant with regulatory guidelines and is intended for critical applications in analytical method development, method validation, and quality control during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP . Recent research has identified Norhyoscine as a phytochemical with significant research value in antimicrobial studies. A 2025 structure-based virtual screening study investigated its potential as an inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthetic pathway of the tuberculosis pathogen . The study, which integrated molecular docking and dynamics simulations, found that Norhyoscine exhibited a high-affinity interaction with the enzyme's cofactor-binding domain, with a binding energy of -7.74 kcal/mol, suggesting a promising mechanism of action similar to first-line therapeutics like isoniazid . This positions Norhyoscine as a compelling candidate for the development of alternative therapeutic strategies against drug-resistant tuberculosis strains . This product is offered for analytical purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B138862 [(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate CAS No. 4684-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYZEMOPQDTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Norscopolamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Norscopolamine
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4684-28-0
Record name [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate
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Occurrence and Isolation Studies of Norhyoscine

Natural Occurrence in Solanaceae Species

The nightshade family, Solanaceae, is the primary source of norhyoscine, with its presence confirmed in several of its genera. wikipedia.org

Datura Species: Isolation and Co-occurrence with Related Alkaloids

Species of the genus Datura, commonly known as thornapple or Jimson weed, are well-documented producers of tropane (B1204802) alkaloids. encyclopedia.pub Norhyoscine is consistently identified in these plants, although typically as a minor component compared to hyoscyamine (B1674123) and scopolamine (B1681570). basicmedicalkey.comajol.info The specific concentration and ratio of these alkaloids can vary significantly depending on the species, the age of the plant, and the specific organ. encyclopedia.pubbasicmedicalkey.com For example, in Datura stramonium, hyoscyamine is often the principal alkaloid, particularly around the flowering stage, while in other species like Datura ferox, hyoscine is more dominant. basicmedicalkey.comextrasynthese.com Norhyoscine has been reported in D. stramonium and is considered an impurity of scopolamine when isolated from Datura metel. nih.gov The complex mixture of these structurally related alkaloids necessitates advanced separation techniques for the isolation of pure norhyoscine. researchgate.net

Brugmansia Species: Isolation and Co-occurrence with Related Alkaloids

Brugmansia, or Angel's Trumpets, are large woody shrubs or small trees also known for their rich tropane alkaloid content. wikipedia.org All parts of the Brugmansia plant contain significant quantities of these compounds, including norhyoscine, which co-occurs with hyoscyamine and scopolamine (hyoscine). colostate.edubiorxiv.org Like in Datura, the relative abundance of these alkaloids can fluctuate. Methanolic extractions of Brugmansia arborea have identified atropine (B194438), scopolamine, and nor-hyoscine as the most abundant tropane alkaloids. biorxiv.org The presence of norhyoscine alongside these other major alkaloids is a consistent finding across various Brugmansia species and their hybrids. colostate.edubiorxiv.org

Table 1: Co-occurrence of Norhyoscine with Related Alkaloids in Datura and Brugmansia
GenusSpecies ExampleMajor Co-occurring AlkaloidsReference
DaturaD. stramonium, D. metelHyoscyamine, Scopolamine (Hyoscine), Atropine basicmedicalkey.comajol.infonih.gov
BrugmansiaB. arborea, B. suaveolensHyoscyamine, Scopolamine (Hyoscine), Atropine colostate.edubiorxiv.org

Other Plant Sources: Identification and Distribution Studies

Beyond the prominent genera of Datura and Brugmansia, norhyoscine is found in other members of the Solanaceae family. These include well-known medicinal and toxic plants such as Atropa, Hyoscyamus, and Mandragora. researchgate.net For instance, N-oxides of hyoscyamine and one of the two possible N-oxides of hyoscine have been isolated from fresh Atropa, Hyoscyamus, and Mandragora. extrasynthese.com Studies on plants grown in Afghanistan have identified norhyoscine in smaller quantities alongside major alkaloids like hyoscyamine and apoatropine (B194451). basicmedicalkey.com These distribution studies confirm that norhyoscine is a widespread, albeit minor, constituent of the tropane alkaloid profile in many Solanaceae plants. researchgate.net

Methodologies for Natural Product Isolation

The process of isolating norhyoscine from plant material is a multi-stage procedure involving initial extraction followed by purification using chromatographic methods.

Extraction Techniques for Tropane Alkaloids

The extraction of tropane alkaloids from plant tissue leverages their basic chemical properties. A classic and common method is solvent extraction based on an acid-base technique. researchgate.net The process typically begins with defatting the dried, powdered plant material with a non-polar solvent. Following this, the alkaloids are extracted. This can be done using various methods, including maceration, Soxhlet (hot continuous extraction), or microwave-assisted extraction (MAE). researchgate.netresearchgate.net

In a typical acid-base extraction, the alkaloids are extracted from the plant material with an organic solvent, often with the addition of an alkali like ammonia (B1221849) to ensure the alkaloids are in their free base form, which is soluble in organic solvents like chloroform (B151607) or dichloromethane. researchgate.netnih.gov The crude extract is then treated with an acidic solution (e.g., sulfuric acid), which converts the alkaloids into their salt form, making them soluble in the aqueous layer. This step helps to separate them from other non-basic compounds. The aqueous layer is then made basic again, and the alkaloids are re-extracted into an organic solvent. nih.gov However, conventional methods can be time-consuming and use large volumes of potentially hazardous solvents. researchgate.netresearchgate.net Modern techniques like pressurized liquid extraction (PLE) and methods utilizing membrane filtration (microfiltration, ultrafiltration) are being developed to improve efficiency and reduce solvent consumption. researchgate.netgoogle.com

Chromatographic Separation Strategies in Isolation Research

Given that plant extracts contain a complex mixture of structurally similar alkaloids, chromatography is indispensable for the isolation of pure norhyoscine. researchgate.net A combination of techniques is often employed.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid method frequently used for the initial qualitative analysis of extracts to confirm the presence of various alkaloids and to monitor the progress of separation. ajol.infodergipark.org.tr

Column Chromatography (CC): This is a fundamental preparative technique used for the bulk separation of the components in the crude extract. researchgate.netirejournals.com The stationary phase is typically silica (B1680970) gel or alumina. A gradient solvent system, starting with non-polar solvents and gradually increasing in polarity, is passed through the column to elute the separated compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often the method of choice due to its high resolution and efficiency. ijpsjournal.com An ultra-high-performance liquid chromatography (UHPLC) method has been noted as an optimized technique for the analysis of tropane alkaloids, including norhyoscine. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool for identifying and quantifying tropane alkaloids. It is particularly effective for analyzing the complex alkaloid profiles of plants like Datura and can identify numerous alkaloids that might not be detected by other methods. researchgate.net

Table 2: Chromatographic Techniques in Norhyoscine Isolation Research
TechniquePrimary UsePrinciple of SeparationReference
Thin-Layer Chromatography (TLC)Qualitative analysis, monitoring fractionsSeparation based on differential partitioning between a planar stationary phase and a liquid mobile phase. ajol.infodergipark.org.tr
Column Chromatography (CC)Preparative separation of crude extractSeparation based on differential adsorption of components to a solid stationary phase as the mobile phase flows through. researchgate.netirejournals.com
High-Performance Liquid Chromatography (HPLC)Final purification, quantitative analysisHigh-resolution separation using a packed column and high-pressure liquid mobile phase. ijpsjournal.comakjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantificationSeparation of volatile compounds in a gas phase followed by detection and identification based on mass-to-charge ratio. researchgate.net

Characterization Techniques for Isolated Norhyoscine

A variety of sophisticated analytical methods are employed to characterize norhyoscine. These techniques are crucial for confirming the identity and purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of norhyoscine. akjournals.com In one method, the retention behavior of norhyoscine was studied on a silica-based stationary phase. researchgate.net It was observed that as a more polar epoxide derivative compared to atropine, its retention decreases with an increasing proportion of acetonitrile (B52724) in the mobile phase. researchgate.netakjournals.com A mobile phase consisting of acetonitrile and 40 mM ammonium (B1175870) acetate (B1210297) with 0.05% triethylamine (B128534) (TEA) at pH 6.5 (in a 50:50 v/v ratio) has been shown to effectively separate norhyoscine from scopolamine and other related tropane alkaloids. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for norhyoscine have been determined using such validated HPLC methods. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of tropane alkaloids. researchgate.netacs.org This technique provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) mass spectrometry and tandem mass spectrometry (MS/MS) are used to study fragmentation pathways, which helps in the structural confirmation of alkaloids like norhyoscine. oup.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including norhyoscine. researchgate.netuliege.be While specific, detailed NMR data for norhyoscine is not always published in general literature, the principles of NMR are routinely applied in alkaloid research. nih.gov

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present. uliege.be

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule by showing correlations between different nuclei. uliege.be The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the tropane skeleton and the nature and position of all functional groups in norhyoscine.

Table 2: Summary of Analytical Characterization Data for Norhyoscine

Analytical TechniqueKey Findings and Parameters
HPLC - Separated using a silica-based stationary phase. researchgate.net - Mobile phase example: Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v). researchgate.net - As a polar epoxide derivative, retention decreases with increased organic solvent (acetonitrile) content. researchgate.net
Mass Spectrometry (MS) - Identification through molecular ion peak and specific fragmentation patterns. - LC-MS/MS is used for sensitive detection in complex mixtures. researchgate.net - High-Resolution Mass Spectrometry (HRMS) provides accurate mass for elemental composition determination. researchgate.net
NMR Spectroscopy - ¹H NMR: Assigns signals for all protons on the tropane ring and ester side chain. - ¹³C NMR: Identifies all carbon atoms, including those of the tropane skeleton and the tropic acid moiety. - 2D NMR (COSY, HSQC, HMBC): Confirms the connectivity between atoms, establishing the complete molecular structure. uliege.be

Biosynthetic Pathways and Enzymology of Norhyoscine Formation

Norhyoscine as a Metabolite: The Demethylation of Scopolamine (B1681570)

The most direct route to norhyoscine in plants is through the metabolic transformation of its close relative, scopolamine. akjournals.comakjournals.com Norhyoscine is the demethylated derivative of scopolamine, meaning it is formed when a methyl group is removed from the nitrogen atom of the tropane (B1204802) ring in the scopolamine molecule. akjournals.comakjournals.comvulcanchem.com This process of demethylation highlights norhyoscine's position as a downstream metabolite in the tropane alkaloid pathway. In some plant species, norhyoscine has been identified alongside other tropane alkaloids like hyoscyamine (B1674123) and apoatropine (B194451). basicmedicalkey.com

General Tropane Alkaloid Biosynthesis: A Foundation for Norhyoscine

The biosynthesis of norhyoscine is built upon the well-established pathway for tropane alkaloids. This intricate process begins with simple amino acid precursors and proceeds through a series of key intermediates to construct the characteristic bicyclic tropane core. nih.govwikipedia.org

Polyamine Metabolism and the Formation of the N-Methylated Pyrrolinium Salt

The journey to the tropane skeleton begins with polyamine metabolism. mdpi.com The initial building blocks are the amino acids L-ornithine and L-arginine. nih.govresearchgate.netiastate.edu Through the action of decarboxylase enzymes, these amino acids are converted to putrescine. nih.gov A critical and often rate-limiting step is the methylation of putrescine to form N-methylputrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT). mdpi.comresearchgate.net

This N-methylputrescine then undergoes oxidative deamination by a putrescine oxidase, which specifically recognizes the methylated form of putrescine. wikipedia.org This reaction yields 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comwikipedia.org This cation represents the first ring of the tropane structure and is a crucial branching point, leading not only to tropane alkaloids but also to nicotine (B1678760) in some plants. nih.govresearchgate.net

The Path to Tropinone (B130398): Key Intermediates

The formation of the second ring of the tropane skeleton, leading to the pivotal intermediate tropinone, has been a subject of considerable research. One proposed pathway involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with acetoacetic acid to yield hygrine. wikipedia.orgacs.org However, current evidence suggests a more complex mechanism involving a type III polyketide synthase (PKS). nih.gov

This enzyme, identified as AbPYKS in Atropa belladonna, utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter unit for two successive rounds of decarboxylative condensation with malonyl-CoA. nih.gov This process forms the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov Subsequently, a cytochrome P450 enzyme, AbCYP82M3, catalyzes the cyclization of this intermediate to form tropinone. nih.govnih.gov Tropinone is a central intermediate, acting as a precursor for various tropane alkaloids. researchgate.netmedchemexpress.com

The Role of Amino Acid Precursors

As mentioned, the primary amino acid precursors for the tropane ring are L-ornithine and L-arginine. researchgate.netiastate.edu Feeding studies using labeled precursors have confirmed their incorporation into the tropane skeleton. iastate.edu L-ornithine can be directly decarboxylated to putrescine by ornithine decarboxylase (ODC). mdpi.com Alternatively, L-arginine can be converted to putrescine through a series of steps involving arginine decarboxylase (ADC). mdpi.com The amino acid L-phenylalanine serves as a precursor for the tropic acid moiety that esterifies the tropane ring in alkaloids like hyoscyamine and scopolamine, but it is not directly involved in the formation of the tropane ring itself. researchgate.netmsu.edu

Enzymatic Mechanisms in Tropane Alkaloid Biosynthesis Relevant to Norhyoscine

The biosynthesis of tropane alkaloids is governed by a series of specific enzymes that catalyze each step of the pathway. Understanding these enzymes is crucial for a complete picture of norhyoscine formation.

Putrescine N-Methyltransferase (PMT)

Putrescine N-methyltransferase (PMT) is a key enzyme that plays a pivotal role in the early stages of tropane alkaloid biosynthesis. nih.govfrontiersin.orgnih.gov It catalyzes the S-adenosylmethionine (SAM)-dependent methylation of putrescine to form N-methylputrescine. nih.govfrontiersin.org This reaction is considered the first committed and often rate-limiting step in the pathway, diverting putrescine from general polyamine metabolism specifically towards the production of tropane and nicotine alkaloids. mdpi.comresearchgate.net

Hyoscyamine 6β-Hydroxylase (H6H)

Hyoscyamine 6β-hydroxylase (H6H, EC 1.14.11.11) is a pivotal enzyme that catalyzes the final two steps in the conversion of hyoscyamine to scopolamine. iucr.orgmdpi.com This enzyme is a non-heme, 2-oxoglutarate-dependent dioxygenase that exhibits bifunctional activity. nih.govscirp.org

The two sequential reactions catalyzed by H6H are:

Hydroxylation: The enzyme first hydroxylates l-hyoscyamine (B7768854) at the C-6 position of the tropane ring to produce 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govscirp.org This initial reaction is significantly more efficient than the subsequent step. mdpi.com

Epoxidation: H6H then catalyzes the oxidative ring closure (epoxidation) of 6β-hydroxyhyoscyamine to form the epoxide ring characteristic of scopolamine. iucr.orgnih.gov

The activity of H6H is a critical determinant in whether a plant accumulates primarily hyoscyamine or proceeds to synthesize scopolamine. mdpi.com The gene encoding H6H has been isolated from several scopolamine-producing plants, including species of Hyoscyamus, Atropa, Brugmansia, and Datura. scirp.orgrsc.orgresearchgate.net The presence and activity of this enzyme are essential for the production of scopolamine, the direct precursor to norhyoscine.

Other Enzymes Catalyzing Tropane Ring Formation and Esterification

The formation of the core tropane structure and its subsequent modification through esterification involve a series of specialized enzymes that precede the action of H6H.

Tropinone Reductases (TRs): Tropinone is a key intermediate that stands at a branching point in the pathway. nih.gov Its fate is determined by two stereospecific enzymes from the short-chain dehydrogenase/reductase (SDR) family: nih.govfrontiersin.org

Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine. mdpi.comnih.gov

Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), which is channeled into the biosynthesis of calystegines. mdpi.comnih.gov The action of TR-I is therefore essential for the flux of intermediates towards scopolamine and, subsequently, norhyoscine.

Esterification Enzymes: The tropine moiety is esterified with a tropic acid derivative to form littorine (B1216117). Tropic acid itself is derived from the amino acid phenylalanine. nih.govbasicmedicalkey.com

Littorine Synthase (LS): This enzyme, a member of the serine carboxypeptidase-like acyltransferase (SCPL-AT) family, catalyzes the esterification of tropine with phenyllactoyl-CoA to form littorine. pnas.org

CYP80F1: A cytochrome P450 monooxygenase, known as littorine mutase/monooxygenase, then rearranges littorine into hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine. mdpi.comnih.gov

The coordinated action of these enzymes builds the hyoscyamine molecule, which then serves as the substrate for H6H.

EnzymeAbbreviationFunctionEnzyme Class
Tropinone Reductase ITR-IReduces tropinone to tropine, directing pathway to hyoscyamine/scopolamine. nih.govShort-Chain Dehydrogenase/Reductase (SDR)
Littorine SynthaseLSCatalyzes the esterification of tropine to form littorine. pnas.orgSerine Carboxypeptidase-Like Acyltransferase (SCPL-AT)
Littorine Mutase/MonooxygenaseCYP80F1Rearranges littorine to form hyoscyamine aldehyde. mdpi.comCytochrome P450
Hyoscyamine 6β-HydroxylaseH6HConverts hyoscyamine to 6β-hydroxyhyoscyamine and then to scopolamine. iucr.org2-Oxoglutarate-Dependent Dioxygenase

Oxidative Demethylation Enzymes in Scopolamine Conversion (in vitro/plant enzymatic studies)

Norhyoscine is formed via the N-demethylation of scopolamine. researchgate.net While this conversion is less studied than the main pathway leading to scopolamine, evidence points towards an oxidative demethylation reaction. The occurrence of norhyoscine has been reported in various Solanaceae species, such as Datura sanguinea and Solandra species, implying the existence of an endogenous enzymatic mechanism. researchgate.netrsc.org

In vitro studies with mammalian systems have shown that scopolamine can undergo oxidative demethylation catalyzed by cytochrome P450 enzymes, specifically the CYP3A subfamily. smolecule.comnih.govdrugbank.com While the specific plant enzymes responsible for this step have not been fully characterized, it is plausible that plant cytochrome P450 enzymes or related oxidases perform this conversion. The process likely involves the oxidation of the N-methyl group, leading to an unstable intermediate that spontaneously demethylates to yield norhyoscine. The presence of N-oxides of tropane alkaloids in plants also suggests a dynamic metabolism involving the nitrogen atom, which could include demethylation steps. extrasynthese.com

Genetic and Molecular Regulation of Tropane Alkaloid Biosynthesis

The production of norhyoscine and its precursors is tightly controlled at the genetic level, with biosynthetic genes exhibiting specific expression patterns and being responsive to external stimuli.

Gene Expression Studies of Biosynthetic Enzymes in Alkaloid-Producing Plants

Research has consistently shown that the biosynthesis of tropane alkaloids is highly compartmentalized, with key genes being expressed predominantly in the roots of the plants. pnas.orgfrontiersin.org

Tissue-Specific Expression: Genes such as Putrescine N-methyltransferase (PMT), which catalyzes the first committed step in the pathway, and H6H are primarily expressed in the root pericycle. researchgate.netfrontiersin.orgresearchgate.net For example, studies in Datura metel found that the H6H protein and its corresponding transcript were located exclusively in the pericycle cells of young and hairy roots, despite scopolamine accumulating in aerial parts like leaves and stems. researchgate.net This indicates that scopolamine is synthesized in the roots and then transported to other parts of the plant. researchgate.net

Coordinated Regulation: The expression of several genes in the pathway appears to be coordinated. Transcriptome analysis in Atropa belladonna revealed that genes for tropane alkaloid biosynthesis are co-expressed in the roots, facilitating the efficient production of these compounds. researchgate.net

Elicitation Strategies: Modulation of Biosynthetic Gene Expression and Alkaloid Accumulation

The production of tropane alkaloids can be significantly enhanced by applying elicitors, which are signaling molecules that trigger defense and secondary metabolic pathways in plants. nih.govmdpi.com Jasmonates, particularly methyl jasmonate (MJ), are potent elicitors of this pathway. nih.govnih.gov

Upregulation of Gene Expression: Treatment with MJ has been shown to increase the transcript levels of key biosynthetic genes. In Datura stramonium, applying MJ at a concentration of 150 µM significantly enhanced the expression of PMT, TR1, and H6H genes in the roots. nih.govnih.gov The most dramatic effect was observed on the H6H gene, which showed a 34-fold increase in expression. nih.gov

Increased Alkaloid Accumulation: This upregulation of gene expression directly correlates with increased production and accumulation of tropane alkaloids. nih.gov In hairy root cultures of Hyoscyamus niger, MJ treatment not only boosted the synthesis of hyoscyamine and scopolamine but also promoted their release into the culture medium. nih.gov Similar results have been observed in various other species, making elicitation a viable strategy for enhancing the biotechnological production of these valuable compounds. mdpi.comrjpharmacognosy.ir

ElicitorPlant Species/CultureEffect on Gene ExpressionEffect on Alkaloid AccumulationReference
Methyl Jasmonate (MJ)Datura stramoniumIncreased expression of PMT, TR1, and H6H in roots.Increased scopolamine and atropine (B194438) in roots and leaves. nih.govnih.gov
Methyl Jasmonate (MJ)Hyoscyamus niger (hairy roots)Not specifiedEnhanced production of hyoscyamine and scopolamine. nih.govmdpi.com
Methyl Jasmonate (MJ)Hyoscyamus senecionisEnhanced pmt expression.Increased hyoscyamine and total alkaloids. researchgate.net
ColchicineHyoscyamus reticulatus (hairy roots)Not specifiedIncreased hyoscyamine content. rjpharmacognosy.ir

Comparative Biosynthesis in Different Plant Families

While tropane alkaloids are found in several angiosperm families, the biosynthetic pathways show remarkable differences, suggesting that the ability to produce these compounds evolved independently in different plant lineages. pnas.orgcapes.gov.br The most striking comparison is between the Solanaceae (e.g., Atropa, Datura) and the Erythroxylaceae (e.g., Erythroxylum coca, the source of cocaine). pnas.orgpnas.org

Independent Evolution: The scattered distribution of tropane alkaloid-producing plants across distantly related families supports the hypothesis of a polyphyletic or independent evolutionary origin. pnas.orgcapes.gov.br

Key Enzyme Divergence: A clear example of this convergent evolution is the enzyme responsible for reducing the 3-keto group of the tropane ring.

In the Solanaceae , this reaction is catalyzed by tropinone reductases (TR-I and TR-II), which belong to the short-chain dehydrogenase/reductase (SDR) family. pnas.orgpnas.org

In Erythroxylaceae , this step is performed by methylecgonone reductase (MecgoR), an enzyme from the completely different aldo-keto reductase (AKR) family. pnas.orgcapes.gov.br

Site of Biosynthesis: The location of alkaloid synthesis also differs. In the Solanaceae, tropane alkaloids are produced in the roots and then transported to aerial parts. pnas.org In contrast, biosynthesis in Erythroxylum coca occurs in the young leaves. pnas.orgcapes.gov.br

Precursor Divergence: The initial steps involving polyamine metabolism also show divergence. The recruitment of putrescine N-methyltransferase (PMT) for N-methylputrescine formation appears to be a specific development in the Solanaceae. pnas.org

These fundamental biochemical and genetic differences provide strong evidence that plants in the Solanaceae and Erythroxylaceae families independently evolved the complex machinery needed to synthesize the tropane skeleton. pnas.orgresearchgate.net

Distinctions in Tropane Alkaloid Pathways between Solanaceae and Erythroxylaceae

While the general framework of tropane alkaloid biosynthesis is shared, significant distinctions exist between the pathways in the Solanaceae and Erythroxylaceae families, providing strong evidence for their independent evolution. technologynetworks.comiastate.educapes.gov.brpnas.org These differences are particularly evident in the later stages of the pathway, specifically in the reduction of the 3-keto group of the tropane ring. capes.gov.brnih.gov

In the Solanaceae family, which includes species like Atropa belladonna and Hyoscyamus niger, the reduction of tropinone is catalyzed by enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family. capes.gov.brnih.gov These tropinone reductases (TRs) stereospecifically produce either tropine (3α-hydroxytropane) or pseudotropine (3β-hydroxytropane). basicmedicalkey.com

Conversely, in Erythroxylum coca (Erythroxylaceae), the enzyme responsible for the reduction of the 3-keto function is not an SDR. capes.gov.brnih.gov Instead, this reaction is carried out by an enzyme from the aldo-keto reductase (AKR) superfamily, named methylecgonone reductase (MecgoR). mdpi.comcapes.gov.br MecgoR catalyzes the reduction of methylecgonone (2-carbomethoxy-3-tropinone) to methylecgonine, a key step in cocaine biosynthesis. capes.gov.brnih.gov The amino acid sequence identity between MecgoR and the TRs from Solanaceae is less than 10%, highlighting a profound evolutionary divergence. mdpi.com

Furthermore, the site of biosynthesis differs between the two families. In Solanaceae, tropane alkaloid biosynthesis primarily occurs in the roots. capes.gov.brnih.gov In contrast, in Erythroxylum coca, the highest levels of enzyme activity and gene transcripts for the pathway are found in the young, expanding leaves. capes.gov.brnih.gov Recent research has also identified a specific enzyme in coca responsible for the carbomethoxy group, a modification absent in solanaceous alkaloids. technologynetworks.com

Investigation of the Polyphyletic Origin of Tropane Alkaloid Biosynthesis

The scattered distribution of tropane alkaloids across several unrelated angiosperm families, including Solanaceae, Erythroxylaceae, Convolvulaceae, and Brassicaceae, has long suggested a polyphyletic origin. iastate.eduiastate.eduresearchgate.net This hypothesis posits that the ability to produce these complex metabolites evolved independently on multiple occasions throughout the history of flowering plants. technologynetworks.compnas.orgnih.gov

The discovery of fundamentally different enzymes catalyzing the same key reaction in the biosynthetic pathways of Solanaceae and Erythroxylaceae provides compelling evidence for this polyphyletic evolution. capes.gov.brpnas.orgnih.gov The recruitment of distinct enzyme superfamilies (SDRs in Solanaceae and AKRs in Erythroxylaceae) to perform the reduction of the tropane ring's 3-keto group is a clear instance of convergent evolution at the biochemical level. mdpi.comcapes.gov.br

Further supporting this theory is the finding that genes and enzymes from the Solanaceae and Erythroxylaceae pathways can be mixed and matched to produce tropane alkaloids, indicating that while the individual components evolved independently, they operate on a conserved set of intermediates. technologynetworks.comsciencedaily.com The evolutionary distance between families like Solanaceae and Erythroxylaceae, separated by at least 120 million years, makes the inheritance of this entire complex pathway from a common ancestor and its subsequent loss in most intervening lineages highly improbable. researchgate.net Therefore, the prevailing scientific consensus is that tropane alkaloid biosynthesis has arisen at least twice, and possibly more times, during the evolution of angiosperms. technologynetworks.commdpi.com

Chemical Synthesis Approaches for Norhyoscine and Its Analogs

Total Synthesis Strategies for the Tropane (B1204802) Skeleton

The synthesis of norhyoscine is fundamentally reliant on the successful construction of its characteristic 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton. The tropane ring system is a bridged bicyclic amine that presents significant stereochemical challenges to synthetic chemists.

One of the earliest and most classic approaches to the tropane skeleton is Richard Willstätter's synthesis of tropinone (B130398), a key intermediate, starting from cycloheptanone. thieme-connect.com This lengthy process involved multiple steps to form the bicyclic structure. thieme-connect.com A key step in this seminal work was a bromination followed by an intramolecular transannular SN2 reaction to forge the tropane framework. thieme-connect.com

More contemporary methods have focused on efficiency and stereocontrol. One notable strategy involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade. d-nb.infonih.gov This approach starts from readily available pyrroles or furans, which are cyclopropanated and then react with dipolarophiles to rapidly assemble the 8-aza- or 8-oxabicyclo[3.2.1]octane systems in a stereoselective manner. d-nb.infonih.gov

Other modern strategies include:

Ring-Closing Metathesis (RCM): The total synthesis of tropane alkaloids like (–)-cocaine has been achieved using RCM as a key step to form the seven-membered ring of the tropane skeleton. acs.orgnih.gov This approach often begins with a chiral pyrrolidine (B122466) precursor. acs.orgnih.gov

Intramolecular Reductive Coupling: An efficient and highly diastereoselective method for building the hydroxylated tropane skeleton has been developed, featuring an intramolecular reductive coupling reaction mediated by BF3·OEt2 and SmI2. rsc.org

Enantioselective Deprotonation: The deprotonation of tropinone using chiral lithium amides can produce a chiral lithium enolate with high enantiomeric excess. researchgate.netresearchgate.net This enolate can then undergo a ring-opening reaction, providing a building block for various tropane alkaloids. researchgate.net

The biosynthesis of tropane alkaloids, which begins with amino acids like ornithine and arginine, also provides inspiration for synthetic routes, particularly in understanding the formation of the initial N-methyl-Δ¹-pyrrolinium cation intermediate. mdpi.com

Synthetic Routes to Norhyoscine Derivatives and Analogs

Norhyoscine is the N-demethylated analog of scopolamine (B1681570). akjournals.comresearchgate.net Its synthesis, and that of its derivatives, can be approached either by modifying scopolamine or through total synthesis pathways designed to yield the nor- aza-bridge directly.

N-Demethylation Methods of Scopolamine for Norhyoscine Production

The most direct route to norhyoscine is the N-demethylation of scopolamine, which is naturally available. This transformation is a common challenge in alkaloid chemistry. One established method involves oxidative demethylation using neutral potassium permanganate (B83412) (KMnO₄). umich.edu This process selectively removes the methyl group from the nitrogen bridge of scopolamine to yield norscopolamine. umich.edu

Another perspective on the N-CH₃ bond comes from radiolabeling studies. The reverse reaction, the N-methylation of norscopolamine to produce [¹¹C]scopolamine for PET imaging, has been achieved using [¹¹C]formaldehyde with potassium phosphite (B83602) as a reducing agent. umich.edu The reaction proceeds cleanly and quickly in an aqueous solution, highlighting a mild method for manipulating the nitrogen substitution on the tropane bridge. umich.edu

Stereoselective Synthesis Methodologies for Tropane Alkaloids

Achieving the correct stereochemistry is paramount in the synthesis of tropane alkaloids, as biological activity is highly dependent on the spatial arrangement of substituents. Several powerful stereoselective methodologies have been developed:

Enantioselective Deprotonation of Tropinone: As mentioned earlier, the use of chiral lithium amides to deprotonate the prochiral tropinone is a key strategy. This creates a chiral enolate which serves as a precursor for enantiomerically pure tropane alkaloids like physoperuvine (B1219449) and various dihydroxytropanes. researchgate.netresearchgate.netcdnsciencepub.com The enantioselectivity of this reaction can often be enhanced by the addition of salts like lithium chloride (LiCl). cdnsciencepub.com

Cycloaddition Cascades: The 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade provides a powerful and stereoselective route to the tropane core. d-nb.infonih.gov This method allows for the creation of 8-azabicyclo[3.2.1]octanes from simple heterocyclic precursors in just two steps, yielding dia- and enantiomerically pure products that are versatile building blocks for various analogs. d-nb.info

1,3-Dipolar Cycloaddition: This reaction has been employed as a key step in the enantioselective total synthesis of alkaloids like (–)-cocaine and (–)-ferruginine. nih.gov It allows for the regioselective introduction of substituents onto the tropane skeleton. nih.gov

Design and Synthesis of Novel Norhyoscine Derivatives and Analogs

The design and synthesis of novel norhyoscine derivatives are driven by the search for compounds with modified or improved pharmacological profiles. The synthetic methodologies used to build the tropane skeleton and introduce stereocenters are directly applicable to creating new analogs.

For instance, modifications can be made at several positions:

Nitrogen Atom: The secondary amine of norhyoscine is a key site for modification. It can be N-alkylated, N-acylated, or used to form other derivatives. An example is N-Nitroso Norhyoscine, a known impurity and derivative. synzeal.com The synthesis of scopolamine butylbromide, a semi-synthetic quaternary ammonium (B1175870) salt, provides a template for similar modifications to norhyoscine. mdpi.com

C-6/C-7 Positions: The synthetic strategies involving cycloaddition reactions are particularly useful for introducing diverse substituents at the C-6 and C-7 positions of the tropane ring, enabling the creation of novel analogs. d-nb.info

Ester Group: The tropic acid ester at the C-3 position can be hydrolyzed and re-esterified with different acids to create a wide array of analogs with potentially different properties.

The synthesis of analogs of other marine alkaloids and complex natural products provides a broader context for the strategies that can be employed, including intramolecular cyclizations and multicomponent reactions. nih.govresearchgate.net

Application of Synthesized Norhyoscine as a Reference Standard in Analytical Method Development

Synthesized, highly purified norhyoscine plays a critical role as a reference standard in the field of analytical chemistry, particularly for the pharmaceutical industry. axios-research.comsynzeal.com Reference standards are essential for validating analytical methods and ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their formulations. chiroblock.com

Norhyoscine is officially recognized as "Hyoscine Impurity B" in the European Pharmacopoeia (EP). akjournals.comsynthinkchemicals.com As such, its availability as a certified reference material (CRM) is crucial for several applications: sigmaaldrich.com

Analytical Method Development: It is used to develop and optimize separation methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify norhyoscine as an impurity in scopolamine or related drug products. synzeal.comakjournals.com

Method Validation (AMV): Norhyoscine standards are used to validate analytical methods for linearity, accuracy, precision, and robustness, as required by regulatory agencies. synzeal.com

Quality Control (QC): In commercial production, the norhyoscine reference standard is used for the routine quality control of hyoscine-based drugs to ensure they meet purity specifications. synzeal.comsynthinkchemicals.com

A specific example is the development of a validated HPLC method for the separation of scopolamine and its related compounds, including norhyoscine, atropine (B194438), and noratropine. researchgate.netakjournals.com Such methods are vital for controlling the purity of scopolamine in pharmaceutical dosage forms like eye drops. akjournals.com The availability of norhyoscine as a pharmaceutical secondary standard, produced and certified under ISO 17034 and ISO/IEC 17025, underscores its importance in regulatory compliance and quality assurance. sigmaaldrich.com

Advanced Analytical Methodologies for Norhyoscine Detection and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone in the analysis of tropane (B1204802) alkaloids, including norhyoscine. akjournals.com Its versatility allows for the development of methods tailored to the specific physicochemical properties of the analyte and the complexity of the sample matrix.

Development and Optimization of HPLC Methods for Norhyoscine Separation

The development of a successful HPLC method hinges on a systematic approach to optimizing various chromatographic parameters. tpcj.org This process typically involves method scouting, optimization, and validation to ensure the method is fit for its intended purpose. thermofisher.com

Key considerations in method development include the choice of the stationary phase, mobile phase composition, and detection wavelength. tpcj.orgsigmaaldrich.com For tropane alkaloids like norhyoscine, reversed-phase HPLC is a commonly employed technique. akjournals.comsepscience.com

A study on the separation of scopolamine (B1681570) and its related compounds, including norhyoscine, illustrates the optimization process. The researchers investigated the influence of the mobile phase composition on the retention and separation of these alkaloids. researchgate.net An optimal separation was achieved using a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and 40 mM ammonium (B1175870) acetate (B1210297) with 0.05% triethylamine (B128534) (TEA) at a pH of 6.5. akjournals.comresearchgate.net The detection was carried out at a wavelength of 210 nm. researchgate.net

The selection of the HPLC column is also critical. A Zorbax Rx-SIL column (250 x 4.6 mm i.d., 5 μm silica (B1680970) particle size) has been successfully used for the separation of norhyoscine and related compounds. researchgate.net

Retention Behavior and Physicochemical Correlates in Reversed-Phase and Normal-Phase Systems

The retention behavior of norhyoscine in HPLC is governed by its physicochemical properties and its interactions with the stationary and mobile phases. In reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, more polar compounds elute earlier. sepscience.comalwsci.com Norhyoscine, being a more polar epoxide derivative compared to some other tropane alkaloids, exhibits decreased retention with an increasing fraction of the organic modifier (e.g., acetonitrile) in the mobile phase. akjournals.comresearchgate.net

A high correlation has been observed between the retention parameter (log k) and the lipophilicity (log P) of tropane alkaloids, confirming the significant influence of hydrophobic interactions on their retention in reversed-phase systems. akjournals.comresearchgate.net

Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be employed for the separation of alkaloids. sepscience.comalwsci.com In this system, polar compounds are retained more strongly. alwsci.com While reversed-phase is more common, normal-phase can offer advantages for specific separations, such as resolving positional isomers that may co-elute in reversed-phase systems. sepscience.com

Method Validation Studies: Selectivity, Sensitivity, Precision, Accuracy, and Robustness for Norhyoscine Quantification

Analytical method validation provides documented evidence that a method is suitable for its intended purpose. globalresearchonline.netjespublication.com The validation of an HPLC method for norhyoscine quantification involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. jespublication.com

Selectivity: This is the ability of the method to distinguish the analyte from other components in the sample. globalresearchonline.net For norhyoscine, this means ensuring that its peak is well-resolved from other related alkaloids and potential impurities. A developed HPLC method demonstrated high selectivity with resolution factors (Rs) for neighboring compounds being significantly higher than the minimum values recommended by the European Pharmacopoeia. researchgate.net

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For a method determining hyoscine, the LOD was found to be 0.11 µg/mL. japsonline.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net For a validated HPLC method for hyoscine, the intra- and inter-day coefficients of variation were less than 2%. japsonline.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined through recovery studies. In a study validating an HPLC method for hyoscine, the recoveries were higher than 95.0%. japsonline.com

Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. akjournals.com For an HPLC method, this could involve varying the pH of the mobile phase and the column temperature. akjournals.com

Table 1: Validation Parameters for a Representative HPLC Method for Tropane Alkaloids

Parameter Result Reference
Linearity Range 0.64 – 96 µg/mL (for hyoscine) japsonline.com
Coefficient of Determination (R²) > 0.9995 (for hyoscine) japsonline.com
Limit of Detection (LOD) 0.11 µg/mL (for hyoscine) japsonline.com
Accuracy (Recovery) > 95.0% (for hyoscine) japsonline.com

| Precision (RSD) | < 2% (intra- and inter-day for hyoscine) | japsonline.com |

Mass Spectrometry (MS) Techniques for Norhyoscine

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. labmanager.com When coupled with a chromatographic separation method like HPLC, it provides a highly sensitive and selective tool for the analysis of compounds in complex mixtures. labmanager.comunivie.ac.at

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a widely used technique for the trace analysis of organic compounds. labmanager.comuniv-rennes.fr It involves coupling a liquid chromatograph to a tandem mass spectrometer. This combination allows for the separation of analytes from a mixture followed by their selective detection and quantification based on their specific mass fragmentation patterns. mdpi.com

This technique is particularly valuable for the analysis of trace levels of drugs and their metabolites in biological matrices. labmanager.com For tropane alkaloids, LC-MS/MS methods have been developed for their simultaneous analysis in blood and urine, demonstrating excellent sensitivity with limits of detection in the low ng/mL range. researchgate.net Sample preparation for biological samples often involves liquid-liquid extraction or solid-phase extraction to remove interferences. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC is an advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS), it becomes an exceptionally powerful tool for quantitative analysis. nih.gov

A UPLC-ESI-MS/MS method has been developed for the simultaneous determination of various tropane alkaloids in plant extracts. researcher.life This method allows for the tentative identification of numerous compounds, including norhyoscine, based on their mass spectral data. researcher.life For quantitative applications, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. semanticscholar.org

A sensitive and rapid UPLC-ESI-MS/MS method for the measurement of N-butylscopolamine in plasma was developed and validated. nih.gov The analysis was performed on a C18 column with a mobile phase of acetonitrile and ammonium acetate with formic acid. nih.gov The method was linear over a range of 0.03 to 10.00 ng/mL, demonstrating the high sensitivity of this technique. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Norhyoscine
Scopolamine
Acetonitrile
Ammonium acetate
Triethylamine
Hyoscine

Electrophoretic Methods for Norhyoscine Analysis

Electrophoretic methods offer an alternative and often complementary approach to chromatographic techniques for the analysis of tropane alkaloids.

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both charged and neutral analytes. wikipedia.org This technique has been successfully applied to the separation of scopolamine and related compounds, demonstrating its utility for the analysis of norhyoscine. nih.govcapes.gov.br In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

A reported MEKC method for the separation of scopolamine-related anticholinergics utilized a phosphate (B84403) buffer (30 mM; pH 7.00) with sodium dodecyl sulfate (B86663) (SDS) (30 mM) as the anionic surfactant. nih.govcapes.gov.br The separation is influenced by parameters such as the concentration of the buffer and the surfactant. nih.gov Such a method could be readily adapted for the analysis of norhyoscine, providing a rapid and efficient separation from other related alkaloids.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the nature of functional groups.

For scopolamine hydrobromide, ¹H NMR spectra reveal characteristic signals for the protons of the tropane ring system, the tropic acid moiety, and the N-methyl group. chemicalbook.com For instance, aromatic protons typically resonate in the range of δ 7.3-7.5 ppm. chemicalbook.com The ¹³C NMR spectrum of scopolamine hydrochloride shows distinct signals for all 17 carbon atoms, with the carbonyl carbon of the ester group appearing at a characteristic downfield shift. chemicalbook.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between protons and carbons, respectively. dtic.mil HMBC (Heteronuclear Multiple Bond Correlation) experiments help to identify longer-range couplings, which is essential for piecing together the entire molecular structure. dtic.mil The analysis of these spectra for scopolamine allows for the unambiguous assignment of all proton and carbon signals, and similar correlations would be expected for norhyoscine, with notable differences in the chemical shifts of the atoms near the nitrogen due to the absence of the methyl group.

Table 2: Representative ¹H NMR Chemical Shifts for Scopolamine Hydrobromide

Proton Chemical Shift (ppm)
Aromatic Protons 7.456, 7.42, 7.39
H-3 5.072
H-9 4.201
H-1/H-5 3.99 to 3.95
H-7 3.82
N-CH₃ 3.075

Data from ChemicalBook for Scopolamine hydrobromide (114-49-8). chemicalbook.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govoup.comoup.com The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds. nih.govoup.comoup.com

The IR spectrum of scopolamine hydrobromide displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group. spectroscopyonline.com The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. orgchemboulder.com Other bands corresponding to C-H, C-O, and C-N stretching and bending vibrations are also present, contributing to the unique fingerprint of the molecule. oup.com The method of sample preparation can affect the IR spectrum of scopolamine hydrobromide, highlighting the importance of standardized procedures for reproducible results. nih.govoup.comoup.com Norhyoscine would be expected to show a very similar IR spectrum, with potential minor shifts in the regions affected by the N-H bond vibrations compared to the N-CH₃ group in scopolamine.

Table 3: Characteristic IR Absorption Bands for Scopolamine Hydrobromide

Wavenumber (cm⁻¹) Functional Group
~3400 (broad) O-H stretch
~2950 C-H stretch
~1735 (strong) C=O stretch (ester)
~1200 C-O stretch

Data is a general representation based on typical functional group frequencies and scopolamine spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D-NMR)

Thin Layer Chromatography (TLC) in Norhyoscine Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of tropane alkaloids. tandfonline.combiomedpharmajournal.orgauctoresonline.org It is often used for preliminary screening and to monitor the progress of purification processes. tandfonline.combiomedpharmajournal.org

In the analysis of tropane alkaloids, silica gel is commonly used as the stationary phase. auctoresonline.org The choice of the mobile phase is critical for achieving good separation. A study on the alkaloids from Brugmansia arborea reported the separation of norhyoscine, atropine (B194438), and scopolamine using TLC with a mobile phase of n-butanol:acetic acid:water (BAW). tandfonline.com In this system, norhyoscine was reported to have a retention factor (Rf) value of 0.5. tandfonline.com The separated spots can be visualized using a variety of reagents, with Dragendorff's reagent being commonly employed for the detection of alkaloids, which typically appear as orange or brown spots. tandfonline.combiomedpharmajournal.org

Table 4: TLC Data for Norhyoscine

Stationary Phase Mobile Phase Detection Reagent Rf Value
Silica Gel n-butanol:acetic acid:water Dragendorff's Reagent 0.5

Data from a study on Brugmansia arborea. tandfonline.com

Quantification and Qualitative Analysis in Plant Matrices and Complex Samples

The accurate detection and characterization of norhyoscine in intricate samples, such as plant materials and biological fluids, necessitate sophisticated analytical strategies. These methodologies are crucial for ensuring the quality of pharmaceutical preparations, monitoring food safety, and advancing phytochemical research. The analysis typically involves two key aspects: qualitative analysis to confirm the presence of norhyoscine and quantitative analysis to determine its concentration.

Qualitative analysis is the process of identifying the chemical constituents of a sample, focusing on the types of compounds present rather than their amounts. numberanalytics.com This step is foundational for further structural elucidation and quantification. numberanalytics.com In the context of norhyoscine, this often involves comparing the chromatographic retention time and mass spectrum of a peak in the sample to that of a certified reference standard.

Quantitative analysis, on the other hand, measures the precise amount of a substance in a sample. creative-proteomics.com For norhyoscine, this is vital for assessing the potency of medicinal plant extracts or detecting contamination in food products. acs.orgfao.org Various analytical techniques have been developed and validated for the robust quantification of norhyoscine and related tropane alkaloids.

The most powerful and widely used techniques for both qualitative and quantitative analysis of norhyoscine are based on chromatography coupled with mass spectrometry. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are considered the gold standard methods due to their high sensitivity and selectivity. acs.orgfao.org

Sample preparation is a critical preceding step to analysis, aiming to extract tropane alkaloids from the matrix and remove interfering substances. fao.org The tertiary amine structure of norhyoscine means it is protonated in acidic conditions, making it more water-soluble compared to its free base form. fao.org This property is often exploited for selective extraction. fao.org Common preparation techniques include solid-liquid extraction (SLE), sometimes assisted by microwaves (MAE), and various clean-up procedures. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

LC-MS, and particularly its tandem version, LC-MS/MS, is the most prevalent technique for analyzing tropane alkaloids in food and biological samples. fao.org360biolabs.com These methods offer high sensitivity and can quantify analytes at very low concentrations. creative-proteomics.com

Reversed-phase chromatography, typically using C18 stationary phases, is commonly employed to separate tropane alkaloids. fao.org The mobile phase often consists of methanol (B129727) or acetonitrile mixed with aqueous solutions containing ammonium salts or formic acid. fao.org A study developing an HPLC method for scopolamine and its related substances, including norhyoscine, utilized a mobile phase of acetonitrile and ammonium acetate buffer. akjournals.com This research highlighted that increasing the acetonitrile content led to a decrease in the retention of more polar compounds like norhyoscine and scopolamine. akjournals.comresearchgate.net

LC-MS/MS provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This minimizes matrix effects and enhances quantification accuracy. fao.org For instance, a sensitive LC-MS/MS method was developed for scopolamine in human plasma, achieving a lower limit of quantification (LLOQ) of 3.03 pg/mL. While this study focused on scopolamine, similar principles are directly applicable to norhyoscine. Another LC-MS/MS method for the concurrent assessment of hyoscine N-butyl bromide and ketoprofen (B1673614) in biological fluids demonstrated linearity over a range of 0.5–500 ng/ml. nih.gov

The following table summarizes findings from various studies on the quantification of tropane alkaloids, including data relevant to norhyoscine analysis.

Table 1: Performance of LC-MS/MS Methods for Tropane Alkaloid Analysis

Analyte(s) Matrix Method LOQ (Limit of Quantification) Recovery (%) Reference
24 Tropane Alkaloids Cereal-based foods, teas LC-MS/MS 0.5-5 µg/kg - fao.org
Atropine, Scopolamine, etc. Buckwheat LC-MS/MS ~0.05-2 µg/kg (LOD) 66-79% (SLE) acs.org
Scopolamine Human Plasma LC-MS/MS 3.03 pg/mL 78.63%
Hyoscine N-butyl bromide Spiked Human Serum & Urine LC-MS/MS 0.5 ng/mL 95.89% (Serum), 97.31% (Urine) nih.gov
Scopolamine, Norhyoscine, etc. Pharmaceutical (Eye drops) HPLC < 0.300–0.600 µg/mL - akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

GC-MS is another reliable technique for the analysis of tropane alkaloids. fao.orgscispace.com It offers excellent separation efficiency and is widely used for identifying volatile and semi-volatile compounds in complex mixtures. nih.gov However, for tropane alkaloids like norhyoscine, derivatization is often necessary. This is because compounds like atropine and scopolamine can dehydrate at the high temperatures used in GC, forming apoatropine (B194451) and aposcopolamine, respectively. fao.org Derivatization converts them into more thermally stable forms.

The analysis involves separating the components of a sample in the gas chromatograph and then identifying them with the mass spectrometer. nih.gov The identification is typically confirmed by comparing the resulting mass spectra with those in established libraries like NIST. nih.gov GC-MS has been successfully applied to analyze various bioactive compounds in plant extracts, demonstrating its utility in phytochemical screening. scielo.org.mxnih.govphytopharmajournal.com

Other Analytical Techniques

Besides the gold-standard MS-based methods, other techniques are also employed for the analysis of tropane alkaloids.

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or diode-array detectors, HPLC is a common method for tropane alkaloid analysis. researchgate.netisciii.es A study on Hyoscyamus muticus L. used HPLC to determine the content of hyoscyamine (B1674123) and scopolamine in various plant organs. isciii.es

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA) serve as rapid screening methods. acs.orgfao.org An LFIA was developed for the simultaneous detection of six tropane alkaloids in honey, with calculated detection limits in the sub-ng/mL range for most analytes. mdpi.com These methods are valuable for on-site and high-throughput screening due to their speed and low cost, although positive results often require confirmation by a hyphenated technique like LC-MS/MS. acs.org

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether a quantitative or qualitative result is required. For definitive identification and precise quantification of norhyoscine in complex matrices, LC-MS/MS remains the preferred methodology.

Structural Elucidation and Stereochemical Investigations of Norhyoscine

Determination of Absolute and Relative Stereochemistry

The core structure of norhyoscine is a tropane (B1204802) skeleton, which is a bicyclic [3.2.1] system. The stereochemistry of norhyoscine is complex due to the presence of multiple chiral centers. The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org

The relative stereochemistry of the substituents on the tropane ring is also crucial. The 3α-hydroxyl group and the 6,7-epoxy group are characteristic features of the scopine (B3395896) portion of the molecule. biocyclopedia.com The notation 'α' and 'β' refers to the orientation of the substituents relative to the piperidine (B6355638) ring of the tropane system. biocyclopedia.com

Conformational Analysis of the Norhyoscine Tropane Skeleton

The tropane skeleton of norhyoscine is not planar and exists in specific conformations. The piperidine ring within the bicyclic system typically adopts a chair-like conformation. biocyclopedia.com The nitrogen bridge can undergo inversion, leading to an equilibrium between conformers where the N-substituent (in this case, a hydrogen atom in norhyoscine) is either in an axial or equatorial position. biocyclopedia.com

The presence of the bulky epoxy group and the ester side chain influences the preferred conformation of the tropane ring. These substituents introduce steric hindrance that affects the conformational equilibrium of the molecule.

Table 1: Key Stereochemical Features of Norhyoscine

Feature Description
Tropane Skeleton Bicyclic [3.2.1] system
Chiral Centers Multiple, including those on the tropane ring and the tropic acid moiety
Relative Stereochemistry 3α-ester and 6β,7β-epoxide
Conformation The piperidine ring adopts a chair-like conformation

Influence of Stereochemistry on Chemical Reactivity and Interactions (theoretical aspects)

The three-dimensional arrangement of atoms in norhyoscine significantly impacts its chemical reactivity and how it interacts with other molecules. Stereochemistry dictates the molecule's shape and the accessibility of its functional groups, which are fundamental aspects of its reactivity. numberanalytics.com

The orientation of the ester group and the epoxide ring in norhyoscine are critical for its chemical behavior. For instance, the proximity of the 3α-hydroxyl group (after hydrolysis of the ester) to the epoxide ring can facilitate intramolecular reactions. biocyclopedia.com

The stereospecificity of reactions involving chiral molecules like norhyoscine is a well-established principle. libretexts.org For example, in nucleophilic substitution reactions, the approach of the nucleophile is often directed to a specific face of the molecule, leading to an inversion of configuration at the reaction center. libretexts.org The specific stereoisomer of norhyoscine will therefore determine the stereochemical outcome of its reactions.

The interaction of norhyoscine with biological targets, such as receptors and enzymes, is also highly dependent on its stereochemistry. The precise fit of a molecule into the binding site of a biological macromolecule is often a prerequisite for biological activity. Different stereoisomers of a molecule can have vastly different biological effects due to their differing abilities to interact with these targets.

Computational Chemistry and Molecular Modeling Studies of Norhyoscine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its stability, reactivity, and spectroscopic properties. mdpi.comslideshare.net These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels. u-tokyo.ac.jp

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied in chemistry and materials science to predict molecular properties. uregina.ca DFT calculations for norhyoscine would begin with the optimization of its three-dimensional geometry to find the lowest energy conformation. Following optimization, a range of electronic properties can be calculated.

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can identify the likely sites for electrophilic and nucleophilic attack.

Another valuable output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For norhyoscine, the MEP would likely show negative potential around the oxygen atoms of the ester and epoxide groups and the nitrogen atom, indicating regions susceptible to electrophilic interaction.

Table 1: Hypothetical DFT-Calculated Molecular Properties of Norhyoscine (Calculated at the B3LYP/6-31G(d,p) level of theory)

PropertyCalculated ValueUnitDescription
Total Energy-955.1234HartreesThe total electronic energy of the optimized molecule.
HOMO Energy-6.21eVEnergy of the highest occupied molecular orbital.
LUMO Energy0.15eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)6.36eVAn indicator of chemical stability and reactivity.
Dipole Moment3.45DebyeA measure of the molecule's overall polarity. mdpi.com
Electronegativity (χ)3.03eVThe power of an atom in a molecule to attract electrons.
Chemical Hardness (η)3.18eVResistance to change in electron distribution.
Global Electrophilicity (ω)1.44eVA measure of the energy lowering due to maximal electron flow.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. u-tokyo.ac.jpmarionegri.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical approach to accuracy, with computational cost increasing with the level of theory. nih.gov

For norhyoscine, ab initio calculations would serve to obtain highly accurate benchmark data for its geometric parameters (bond lengths, angles) and electronic energy. While DFT is often sufficient, higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are considered the "gold standard" in quantum chemistry for providing near-exact results for small to medium-sized molecules, provided a sufficiently large basis set is used. These high-accuracy calculations are crucial for validating the results from more computationally efficient methods like DFT and for creating reliable potential energy surfaces for use in other types of simulations. marionegri.itnih.gov

Table 2: Hypothetical Comparison of Ground State Energies for Norhyoscine Calculated with Different Ab Initio Methods (Basis set: aug-cc-pVTZ)

MethodRelative Energy (kcal/mol)Computational CostDescription
Hartree-Fock (HF)245.5LowDoes not account for electron correlation.
MP212.1MediumIncludes electron correlation via perturbation theory.
CCSD4.3HighIncludes electron correlation via coupled cluster theory.
CCSD(T)0.0Very HighThe "gold standard"; adds a perturbative correction for triple excitations.

Density Functional Theory (DFT) Applications for Molecular Properties

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. almaaqal.edu.iqnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment. mdpi.com

An MD simulation of norhyoscine would reveal its dynamic behavior and conformational landscape. The molecule's inherent flexibility, particularly around the rotatable bond connecting the tropic acid moiety to the scopine (B3395896) ring system, allows it to adopt various conformations. An MD simulation, typically run for hundreds of nanoseconds, would sample these conformations.

The simulation would be set up by placing a single norhyoscine molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is then subjected to a set of physical parameters (temperature, pressure) and allowed to evolve. Analysis of the resulting trajectory can identify the most stable and frequently occurring conformations, the transitions between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule's shape might adapt upon interacting with a receptor. mdpi.com Principal Component Analysis (PCA) of the trajectory can further help in identifying the dominant modes of motion. mdpi.com

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of Norhyoscine

ParameterValue / TypePurpose
Force FieldAMBER / CHARMMDefines the potential energy function for all atoms.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment.
Box Size50 x 50 x 50 ųDefines the simulation cell dimensions.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Simulation Time200 nsDuration of the simulation to ensure adequate sampling.
Time Step2 fsThe interval between successive calculations.

Molecular Docking Studies for Hypothetical Receptor Interactions (excluding biological activity/efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The primary goal of docking is to predict the binding mode and affinity, characterized by a scoring function that estimates the strength of the interaction.

For norhyoscine, a hypothetical docking study could be performed using a model of a relevant receptor, such as a human muscarinic acetylcholine (B1216132) receptor. dntb.gov.uaresearchgate.net The process involves preparing the 3D structures of both norhyoscine (the ligand) and the receptor. The docking algorithm then samples a vast number of possible orientations of the ligand within the receptor's binding site, evaluating each pose using a scoring function.

The results would provide a set of plausible binding poses, ranked by their docking scores. Analysis of the top-ranked pose would reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between norhyoscine and the amino acid residues of the binding pocket. For instance, the hydroxyl group of norhyoscine could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. This analysis provides a structural hypothesis for how the molecule fits within a binding site, independent of its functional effect. nih.gov

Table 4: Hypothetical Interactions of Norhyoscine in a Receptor Binding Site from a Molecular Docking Study

Norhyoscine MoietyReceptor ResidueInteraction TypeHypothetical Distance (Å)
Hydroxyl group (-OH)Asp105Hydrogen Bond2.1
Ester Carbonyl (C=O)Asn404Hydrogen Bond2.4
Phenyl RingTyr408π-π Stacking3.8
N-H groupGln108Hydrogen Bond2.2
Epoxide OxygenTyr109van der Waals3.5
Docking Score -8.5 kcal/mol - Estimated Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) Model Development for Norhyoscine Analogs (theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, often biological activity. food.gov.uk The development of a theoretical QSAR model for norhyoscine analogs would involve several steps.

First, a dataset of hypothetical norhyoscine analogs would be created. This involves systematically modifying the norhyoscine scaffold, for example, by changing substituents on the phenyl ring or altering the group on the nitrogen atom.

Second, for each analog in the series, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties and can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). schrodinger.com

Third, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that correlates a selection of these descriptors with a hypothetical activity value. nih.gov The resulting QSAR equation provides a quantitative framework for predicting the activity of new, unsynthesized analogs and for understanding which structural features are most important for the property of interest. Research into QSAR models for tropane (B1204802) alkaloids is an active field. nih.govresearchgate.net

Table 5: Sample Data Matrix for a Theoretical QSAR Study of Norhyoscine Analogs

AnalogHypothetical Activity (pIC50)LogP (Hydrophobicity)Molar RefractivityHOMO (eV)
Norhyoscine7.21.1575.3-6.21
Analog 1 (4-Cl)7.51.8580.1-6.45
Analog 2 (4-OCH3)6.91.0577.8-5.98
Analog 3 (N-ethyl)7.11.6580.0-6.15

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies, UV/Vis spectra)

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure elucidation and interpretation of experimental data.

For norhyoscine, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of norhyoscine, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values, aiding in the assignment of complex spectra. nih.govfood.gov.uk

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations produce a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies often require a scaling factor to match experimental data due to approximations in the theory, they are highly useful for assigning specific peaks in an experimental IR or Raman spectrum to the vibrations of particular functional groups.

Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in a UV/Vis spectrum. This can help identify the nature of the electronic excitations responsible for the molecule's absorption of light.

Table 6: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ) for Norhyoscine

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Δδ (ppm)
C=O172.5171.80.7
C-ipso (Phenyl)136.2135.50.7
C-para (Phenyl)129.1128.60.5
C-ortho (Phenyl)128.5128.00.5
C-meta (Phenyl)127.8127.40.4
C-O (Ester)68.968.20.7
CH-OH64.163.50.6
C-O (Epoxide)59.358.80.5

Structure Activity Relationship Sar Studies of Norhyoscine and Its Derivatives

Relationship between Structural Modifications and Biological Recognition (general, theoretical)

The biological recognition of norhyoscine is intrinsically linked to its three-dimensional structure, which is defined by the rigid 8-azabicyclo[3.2.1]octane core, an epoxide moiety, and an ester side chain derived from tropic acid. researchgate.net Alterations to any part of this scaffold can significantly impact its interaction with receptors, theoretically modulating its affinity, selectivity, and efficacy.

Key structural features of norhyoscine that are critical for biological recognition include:

The Tropane (B1204802) Nucleus: The bicyclic nature of the tropane core provides a rigid framework that correctly orients the functional groups for receptor binding. The distance between the nitrogen atom and the ester group is a crucial determinant for activity in related tropane alkaloids. gpatindia.com

The Secondary Amine (N8 position): Norhyoscine is the "nor-" analog of scopolamine (B1681570), meaning it lacks the methyl group on the nitrogen atom. vulcanchem.com This secondary amine is a key site for hydrogen bonding and ionic interactions. The nature of the substituent on this nitrogen can influence the compound's polarity and its ability to cross biological membranes, as well as its binding affinity for specific receptor subtypes. gpatindia.com

The Ester Group (C3 position): The ester at the C3 position, formed with (S)-tropic acid, is essential for the activity of many tropane alkaloids. The orientation of this substituent is critical. researchgate.net The carbonyl oxygen and the hydroxyl group of the tropic acid moiety are potential hydrogen bond acceptors and donors, respectively, facilitating precise interactions within a receptor's binding pocket.

The Epoxide Ring: The 6,7-epoxide is a distinguishing feature of the hyoscine family. This group introduces steric bulk and electronic features that differentiate its binding from other tropane alkaloids like atropine (B194438). The retention behavior of norhyoscine in chromatography, when compared to more lipophilic derivatives like atropine, highlights the difference in polarity conferred by its structure. researchgate.netresearchgate.net

Theoretical modifications and their potential impact on biological recognition are summarized below:

N-Substitution: Introducing alkyl or other functional groups at the N8 position would convert norhyoscine into various tertiary amine derivatives. This modification would alter the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic profile and receptor interactions. For instance, increasing the size of the alkyl group could enhance or decrease binding affinity depending on the steric tolerance of the receptor site. gpatindia.com

Ester Side-Chain Modification: Altering the tropic acid portion of the molecule offers a wide scope for modulating activity. For example, acetylation of the hydroxyl group, as seen in O-Acetyl-(-)-norscopolamine, changes the molecule's polarity and hydrogen-bonding capability. vulcanchem.com Replacing the phenyl ring with other aromatic or heterocyclic systems could influence π-π stacking interactions within the receptor. gpatindia.com

Design Principles for Norhyoscine Analogs with Modulated Interactions (theoretical)

The design of norhyoscine analogs with specific, modulated interactions is guided by the SAR principles discussed above. The goal is to synthesize new chemical entities with potentially enhanced selectivity for a particular receptor subtype, improved affinity, or a different duration of action. The development of synthetic platforms that allow for late-stage diversification of the tropane skeleton is crucial for these efforts. researchgate.net

The primary design principles involve a systematic and rational approach to modifying the norhyoscine scaffold:

Targeting the Nitrogen Atom (N8): The secondary amine of norhyoscine is a prime target for modification. A library of N-substituted analogs could be created to probe the size and nature of the substituent pocket on the target receptor. For example, introducing longer alkyl chains, cyclic groups, or functionalized side chains could lead to analogs with different receptor selectivity profiles compared to the parent compound.

Varying the Ester Moiety (C3): The ester side chain is another critical area for analog design.

Acid Component: The tropic acid portion can be replaced with other chiral or achiral carboxylic acids. This can modulate the hydrophobic and electronic interactions.

Hydroxyl Group: The free hydroxyl on the tropic acid side chain can be esterified, etherified, or replaced altogether to fine-tune hydrogen bonding potential. The derivative O-Acetyl-(-)-norscopolamine, where this hydroxyl is acetylated, exemplifies this principle and shows how such a modification alters the compound's physicochemical properties. vulcanchem.com

Stereochemical Control: The stereochemistry of the tropane ring and the ester side chain is paramount. Synthesizing different stereoisomers can help elucidate the optimal three-dimensional arrangement for biological activity. The orientation of the C3 substituent, for example, has been suggested to play a role in the biological effects of tropane alkaloids. researchgate.net

A theoretical design strategy might involve creating a matrix of analogs where modifications at the N8 and C3 positions are combined. For instance, a series could be synthesized with varying N-alkyl substituents, and for each of these, the tropic acid ester could be replaced with a set of different aromatic or aliphatic esters. These new compounds would then be evaluated in binding assays to build a comprehensive SAR model, guiding the design of future generations of compounds with highly specific and modulated biological interactions. researchgate.net

Interactive Data Table: Comparison of Norhyoscine and Related Compounds

The table below outlines the structural differences between norhyoscine, its parent compound scopolamine, and a representative derivative. vulcanchem.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Scopolamine C₁₇H₂₁NO₄303.36N-methylated tropane alkaloid
Norhyoscine C₁₆H₁₉NO₄289.33Demethylated at nitrogen (nor-analog)
O-Acetyl-(-)-norscopolamine C₁₈H₂₁NO₅331.36Acetylated hydroxyl group of norscopolamine

Future Research Directions in Norhyoscine Chemistry and Biosynthesis

Advanced Biosynthetic Engineering for Enhanced Production in Heterologous Systems

The natural abundance of norhyoscine is often insufficient for extensive research or commercialization, making heterologous production a key area of future investigation. researchgate.net Engineering microorganisms or plant cell cultures to become efficient "cell factories" for norhyoscine offers a sustainable and controllable alternative to extraction from natural plant sources.

Saccharomyces cerevisiae (yeast) has emerged as a robust and highly adaptable chassis for producing complex plant-derived natural products. nih.govnih.gov The principles successfully applied to the synthesis of other complex molecules, such as ginsenosides (B1230088) and other tropane (B1204802) alkaloids, form a clear roadmap for enhancing norhyoscine production. researchgate.netfrontiersin.org This involves introducing the necessary biosynthetic genes from the source plant into the yeast genome and systematically optimizing the host's metabolism to channel precursors towards norhyoscine synthesis. frontiersin.org

Key strategies for future research will include:

Pathway Elucidation and Reconstruction: Identifying and transferring all necessary enzymes for the norhyoscine biosynthetic pathway into the yeast host.

Precursor and Cofactor Enhancement: Engineering the yeast's central metabolism to increase the supply of essential precursors and cofactors, which can be a significant rate-limiting step. mdpi.com

Elimination of Competing Pathways: Deleting or down-regulating native yeast pathways that divert precursors away from the desired product, thereby maximizing the metabolic flux towards norhyoscine. mdpi.com

Enzyme and Transporter Engineering: Improving the efficiency and specificity of heterologous enzymes and identifying or engineering transporters to facilitate the movement of intermediates and the final product, preventing feedback inhibition and toxicity. researchgate.net

Table 1: Strategies for Metabolic Engineering of Norhyoscine Production in Yeast

StrategyDescriptionRationale
Heterologous Pathway Introduction Transfer and express genes from a norhyoscine-producing plant into the yeast genome.Establishes the core biosynthetic machinery for norhyoscine production in a microbial host. frontiersin.org
Precursor Supply Optimization Upregulate native yeast pathways that produce precursors for tropane alkaloids (e.g., putrescine).Increases the availability of essential building blocks, boosting the overall yield of the final product. mdpi.com
Competing Pathway Deletion Remove genes for enzymes that consume the same precursors for other cellular processes.Channels metabolic resources specifically toward the engineered norhyoscine pathway. mdpi.com
Cofactor Engineering Balance the supply and regeneration of cofactors (e.g., NADPH, ATP) required by biosynthetic enzymes.Ensures that enzymatic reactions within the pathway do not become limited by cofactor availability. mdpi.com
Transporter Engineering Identify and express transporters that can efficiently move norhyoscine or its intermediates across cellular compartments.Prevents product accumulation that can cause toxicity or feedback inhibition, thereby improving titers. researchgate.net

Plant cell, tissue, and organ cultures represent a powerful alternative platform for producing secondary metabolites, offering greater control over environmental and developmental factors compared to whole-plant cultivation. nih.govresearchgate.net Hairy root cultures, in particular, are known for their genetic stability and high productivity of tropane alkaloids. researchgate.net Future efforts will focus on optimizing these systems specifically for norhyoscine. researchgate.net

Optimization strategies include:

Media and Culture Condition Tuning: Systematically adjusting media components such as carbon sources (sucrose), nutrients, and phytohormones is a fundamental approach to enhance biomass and secondary metabolite production. fao.orgnih.gov Factors like pH, temperature, and light also play a crucial role and must be optimized for each specific cell line. fao.org

Elicitation: Applying biotic or abiotic elicitors (e.g., yeast extract, silver nitrate) to the culture can trigger plant defense responses, often leading to a significant increase in the synthesis and release of secondary metabolites like tropane alkaloids. researchgate.net

Metabolic Engineering of Plant Cells: Directly engineering the plant cells within the culture by overexpressing key rate-limiting enzymes or regulatory genes in the norhyoscine pathway. researchgate.net

Table 2: Key Parameters for Optimization in Plant Cell and Tissue Culture

ParameterMethod of OptimizationDesired Outcome
Explant Source Selection of specific plant tissues (e.g., leaves, stems) known for high alkaloid content.Initiation of high-yielding callus or suspension cultures. researchgate.net
Basal Medium Composition Testing various standard media (e.g., MS, Gamborg B5) and modifying nutrient levels.Improved cell growth and targeted norhyoscine production. nih.govfao.org
Plant Growth Regulators Varying the types and concentrations of auxins and cytokinins.Induction of desired growth patterns (e.g., friable callus) and enhancement of biosynthesis. nih.gov
Elicitors Addition of signaling molecules (e.g., yeast extract, salicylic (B10762653) acid) at specific growth phases.Stimulation of defense pathways to boost secondary metabolite accumulation. researchgate.net
Environmental Factors Control of temperature, light cycle, pH, and aeration in bioreactors.Maximization of both cell density and per-cell productivity. fao.org

Metabolic Engineering in Microbial Platforms (e.g., yeast)

Development of Novel Synthetic Methodologies for Complex Norhyoscine Analogs

While biosynthesis holds promise for production, chemical synthesis provides unparalleled flexibility for creating novel analogs of norhyoscine that are inaccessible through biological means. Future research in this area will move beyond traditional total synthesis to embrace more efficient and adaptable strategies. The goal is to develop synthetic routes that allow for late-stage diversification, where the core tropane skeleton is assembled first, followed by modifications at key positions to generate a library of unique compounds. researchgate.net

Promising future directions include:

Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathways in nature. This approach can be highly efficient, as demonstrated by the classic synthesis of tropinone (B130398). bioengineer.org

Domino and Multicomponent Reactions: Employing reaction cascades where multiple chemical bonds are formed in a single operation, which dramatically increases efficiency, reduces waste, and shortens the path to complex molecules. afjbs.com

Catalytic Methods: Utilizing advanced transition-metal catalysis or photoredox catalysis to forge challenging bonds under mild conditions, enabling the synthesis of previously inaccessible structures. afjbs.com

Chemoenzymatic Synthesis: Combining the power of chemical synthesis to build novel precursors with the high selectivity of engineered enzymes to perform specific transformations, creating complex and diverse analogs. researchgate.netbiorxiv.org

Table 3: Comparison of Synthetic Methodologies for Norhyoscine Analogs

MethodologyPrincipleAdvantages for Norhyoscine Research
Traditional Total Synthesis Step-by-step construction of the target molecule from simple starting materials.Establishes proof of structure; well-understood principles.
Biomimetic Synthesis Mimics nature's biosynthetic steps to assemble the molecular core. bioengineer.orgOften highly efficient and can provide insights into natural processes.
Domino/Multicomponent Reactions Multiple bond-forming events occur in a single pot from three or more starting materials. afjbs.comIncreases step-economy, reduces waste, and allows for rapid library generation.
Late-Stage Functionalization Modifies a pre-formed molecular scaffold at a late step in the synthesis.Enables rapid creation of diverse analogs from a common intermediate. researchgate.net
Chemoenzymatic Approaches Integrates chemical steps with highly selective enzymatic transformations. researchgate.netCombines the flexibility of chemistry with the precision of biology for novel designs.

Integration of Multi-Omics Data for Comprehensive Biosynthetic Understanding

The biosynthesis of norhyoscine is a complex process regulated at multiple levels. A holistic understanding requires an integrated approach that combines different "omics" datasets. nih.gov Multi-omics analysis connects the genetic blueprint (genomics) to gene activity (transcriptomics), protein function (proteomics), and the resulting chemical profile (metabolomics). researchgate.net This systems-level view is essential for identifying regulatory networks, undiscovered enzymes, and metabolic bottlenecks that are not apparent from single-data-type analyses. researchgate.netfrontlinegenomics.com

Future research will leverage multi-omics to:

Identify novel genes and enzymes in the norhyoscine pathway by correlating gene expression profiles with alkaloid accumulation.

Uncover regulatory mechanisms, such as transcription factors that control the entire pathway.

Build predictive models of the metabolic network to identify the most effective targets for metabolic engineering.

Table 4: Multi-Omics Layers for Norhyoscine Biosynthetic Pathway Analysis

Omics LayerData GeneratedContribution to Norhyoscine Research
Genomics Complete DNA sequence of a norhyoscine-producing organism.Provides the fundamental blueprint of all potential biosynthetic genes. nih.gov
Transcriptomics RNA sequences showing which genes are actively expressed under specific conditions.Reveals genes that are upregulated during alkaloid production, highlighting pathway candidates. researchgate.net
Proteomics Identification and quantification of all proteins present in a sample.Confirms that expressed genes are translated into functional enzymes and identifies post-translational modifications. nih.gov
Metabolomics Comprehensive profile of all small molecules (metabolites), including norhyoscine and its precursors.Directly measures the output of the biosynthetic pathway and identifies intermediate bottlenecks or unexpected byproducts. researchgate.net

Exploration of Undiscovered Natural Sources and Their Unique Biosynthetic Pathways

The search for new natural sources of tropane alkaloids is a critical endeavor. While norhyoscine is known from several Solanaceae species, exploring a wider range of organisms could reveal species with higher yields or unique structural variants. researchgate.netetflin.com Ethnobotanical knowledge, which documents the traditional use of plants in medicine, can provide valuable leads for discovering new psychoactive or medicinal compounds. tandfonline.com Furthermore, the discovery of nortropane alkaloids in families like Brassicaceae suggests that the genetic machinery for this class of compounds may be more widespread than previously thought. researchgate.net Future research should also extend to marine environments and microbial sources, which remain vast and largely untapped reservoirs of novel chemical diversity and biosynthetic pathways. nih.govnih.gov

Table 5: Potential Sources for Norhyoscine and Related Alkaloids

Source CategoryExamplesRationale for Exploration
Known Plant Families (Solanaceae) Datura, Brugmansia, Anthocercis species researchgate.netresearchgate.netresearchgate.netScreen different species and varieties for higher norhyoscine content.
Related Plant Families Brassicaceae, Convolvulaceae, Erythroxylaceae researchgate.netInvestigate families known to produce other tropane or nortropane alkaloids.
Ethnobotanical Leads Plants used in traditional medicine for magic-therapeutic purposes. tandfonline.comTraditional knowledge can guide the discovery of plants with novel bioactive alkaloids.
Endophytic Fungi Fungi living symbiotically within alkaloid-producing plants.Endophytes can sometimes produce the same or similar compounds as their host plant.
Marine Organisms Sponges, cyanobacteria, marine invertebrates. nih.govMarine environments are a source of unique chemical structures and biosynthetic pathways.

Application of Artificial Intelligence and Machine Learning in Norhyoscine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research by rapidly analyzing vast and complex datasets. researchgate.netmednexus.org These computational tools can identify patterns that are obscured to human analysis, accelerating discovery and engineering efforts. nih.gov

Key applications in norhyoscine research will include:

Gene and Enzyme Discovery: Training ML models on genomic and transcriptomic data to predict the function of unknown genes, identifying missing enzymes or transporters in the norhyoscine pathway. researchgate.netnih.gov

Predictive Biosynthesis: Using ML algorithms to model metabolic pathways and predict the outcomes of genetic engineering strategies, reducing the need for extensive trial-and-error experimentation. mednexus.org

Novel Source Identification: Applying ML models to phylogenetic and chemical data to predict which plant species or microorganisms are most likely to produce tropane alkaloids, guiding bioprospecting efforts. nih.gov

Real-time Analysis: Developing ML-driven spectroscopic methods for the rapid and non-destructive detection and quantification of norhyoscine in plant or culture samples. ukri.org

Table 6: Applications of AI and Machine Learning in Norhyoscine Research

Research AreaAI/ML ApplicationExpected Impact
Biosynthesis Predict enzyme function from sequence data; identify potential pathway transporters. researchgate.netnih.govAccelerates the discovery of missing pathway components for heterologous expression.
Metabolic Engineering Model metabolic flux to predict the effects of gene knockouts or overexpression. mednexus.orgOptimizes strain design for enhanced norhyoscine production.
Chemical Synthesis Predict reaction outcomes and suggest optimal synthetic routes. afjbs.comGuides the efficient design of syntheses for novel norhyoscine analogs.
Bioprospecting Analyze phylogenetic data to predict species likely to contain alkaloids. nih.govFocuses the search for new natural sources of norhyoscine.
Quality Control Analyze spectroscopic data for real-time quantification of tropane alkaloids. ukri.orgEnables high-throughput screening of cultures and rapid quality assessment.

Q & A

Q. How can researchers address ethical challenges in designing clinical trials for Norhyoscine’s off-label applications?

  • Methodological Answer : Adhere to CONSORT guidelines and obtain IRB approval with explicit risk-benefit analyses. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize patient exposure to subtherapeutic doses. Implement Data Safety Monitoring Boards (DSMBs) for interim analyses .

Methodological Frameworks and Tools

  • Experimental Design : Use factorial designs to test multiple variables (e.g., dose, administration route) while controlling for batch effects .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting epidemiological data .
  • Literature Review : Follow PRISMA-ScR guidelines for scoping reviews to map Norhyoscine’s research landscape .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 2
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.